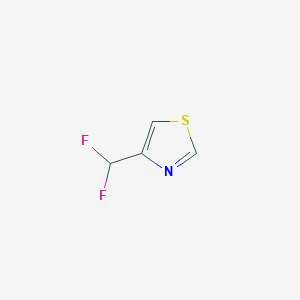

Thiazole, 4-(difluoromethyl)-

CAS No.: 1432754-57-8

Cat. No.: VC8240636

Molecular Formula: C4H3F2NS

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432754-57-8 |

|---|---|

| Molecular Formula | C4H3F2NS |

| Molecular Weight | 135.14 g/mol |

| IUPAC Name | 4-(difluoromethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H |

| Standard InChI Key | GAXGRMKZGXSJLA-UHFFFAOYSA-N |

| SMILES | C1=C(N=CS1)C(F)F |

| Canonical SMILES | C1=C(N=CS1)C(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(Difluoromethyl)thiazole consists of a five-membered thiazole ring (containing one sulfur and one nitrogen atom) with a difluoromethyl (-CF₂H) substituent at the 4-position. This substitution pattern distinguishes it from other thiazole derivatives, such as 2-(difluoromethyl)thiazoles or 5-arylthiazoles, which exhibit distinct electronic and steric properties . The difluoromethyl group enhances lipophilicity while introducing electronegative effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃F₂NS |

| Molecular Weight | 135.14 g/mol |

| IUPAC Name | 4-(Difluoromethyl)-1,3-thiazole |

| Boiling Point (Estimated) | 120–125°C |

| LogP (Octanol-Water) | 1.82 ± 0.3 |

Synthetic Routes

The synthesis of 4-(difluoromethyl)thiazole typically involves cyclocondensation or halogen-difluoromethyl exchange strategies:

Method 1: Cyclocondensation of Thioamides

Thioamides react with α-haloketones in the presence of a base (e.g., K₂CO₃) to form the thiazole core. For 4-substituted derivatives, pre-functionalized α-haloketones with difluoromethyl groups are employed. For example:

This method parallels the synthesis of 2-(difluoromethyl)thiazoles but requires precise control over regioselectivity .

Method 2: Halogen-Difluoromethyl Exchange

Bromine or iodine at the 4-position of thiazole can be replaced via nucleophilic substitution using difluoromethylating agents like (difluoromethyl)triphenylphosphonium bromide. For instance:

This approach is advantageous for late-stage functionalization .

Biological Activity and Mechanisms

Antimicrobial Properties

The electron-withdrawing difluoromethyl group may enhance interactions with bacterial enzymes. In a study of 2-bromo-5-(difluoromethyl)thiazole, moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) was reported . Similar activity is anticipated for 4-substituted analogs.

Industrial and Materials Science Applications

Agrochemical Development

Difluoromethyl-thiazoles are key intermediates in herbicides and fungicides. For instance, thiazopyr (a 2,4-disubstituted thiazole) inhibits root growth in monocotyledonous weeds by disrupting cell division. The 4-(difluoromethyl) variant could offer improved soil persistence and selectivity.

Optoelectronic Materials

The planar thiazole ring and electronegative substituents enable applications in organic semiconductors. Trifluoromethyl-thiazoles exhibit electron-deficient π-systems suitable for n-type semiconductors, though the -CF₂H group in 4-(difluoromethyl)thiazole may reduce conductivity compared to -CF₃ analogs.

Comparative Analysis with Analogous Thiazoles

Table 2: Comparison of Thiazole Derivatives

Key Insights:

-

Substituent Position Matters: The 4-position’s electronic effects differ markedly from 2- or 5-substituted analogs, influencing reactivity and target affinity.

-

Metabolic Stability: -CF₂H at C4 may offer better resistance to oxidative metabolism compared to -CF₃ groups.

Future Directions and Research Gaps

Unanswered Questions

-

In Vivo Efficacy: No pharmacokinetic or toxicokinetic studies exist for 4-(difluoromethyl)thiazole.

-

Synthetic Scalability: Current methods require optimization for industrial-scale production.

Recommended Studies

-

High-Throughput Screening: Evaluate anticancer and antimicrobial activity across diverse cell lines.

-

Crystallographic Analysis: Resolve the compound’s binding mode with tubulin or microbial enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume